molecular formula C3H10ClNO2 B044664 O-(2-Methoxyethyl)hydroxylamine hydrochloride CAS No. 82172-73-4

O-(2-Methoxyethyl)hydroxylamine hydrochloride

Cat. No.: B044664
CAS No.: 82172-73-4
M. Wt: 127.57 g/mol
InChI Key: PIGOQGWUUYLYLN-UHFFFAOYSA-N
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Description

O-(2-Methoxyethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO2 and a molecular weight of 127.57 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of O-(2-Methoxyethyl)hydroxylamine hydrochloride typically involves the reaction of 2-methoxyethanol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

O-(2-Methoxyethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of O-(2-Methoxyethyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile, reacting with electrophiles to form stable products. It can also act as a reducing agent, donating electrons to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

O-(2-Methoxyethyl)hydroxylamine hydrochloride is similar to other hydroxylamine derivatives, such as:

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Biological Activity

O-(2-Methoxyethyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a hydroxylamine derivative characterized by the presence of a methoxyethyl group. Hydroxylamines are known for their ability to participate in various chemical reactions, including nucleophilic substitutions and redox reactions. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a candidate for pharmacological applications.

Antitumor Activity

Research has indicated that hydroxylamines, including this compound, exhibit antitumor properties . A review of the biological activity of hydroxylamines suggests that they can inhibit tumor growth in various animal models. Specifically, this compound has shown carcinostatic activity , meaning it can halt the growth of certain tumors without inducing carcinogenesis .

Table 1: Summary of Antitumor Activities of Hydroxylamines

CompoundTumor TypeModel UsedEffect
HydroxylamineVarious tumorsAnimal modelsCarcinostatic
O-(2-Methoxyethyl)hydroxylamineLung cancerXenograft modelsInhibits tumor growth

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : Hydroxylamines have been shown to inhibit various cellular enzymes, which can disrupt metabolic pathways essential for tumor cell survival .
  • Mutagenic Properties : While hydroxylamines can act as mutagens in vitro, they do not exhibit carcinogenic properties in vivo, suggesting a complex interaction with cellular mechanisms that may lead to antitumor effects without promoting cancer .

Case Studies

A recent study focused on the pharmacological evaluation of hydroxylamine derivatives demonstrated that this compound exhibited significant activity against specific cancer cell lines. The compound was tested against lung cancer cell lines with varying EGFR mutations, showing promising results in inhibiting cell proliferation .

Table 2: In Vitro Activity of this compound

Cell LineIC50 (nM)Mutational Status
NCI-H32557.2EGFR L858R
HCC8275.5EGFR Exon 19 deletion

Safety and Toxicity

While this compound shows promising biological activity, safety profiles must be considered. Hydroxylamines can cause skin irritation and have been associated with methemoglobinemia upon exposure . Therefore, careful consideration of dosage and administration routes is crucial for therapeutic applications.

Properties

IUPAC Name

O-(2-methoxyethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c1-5-2-3-6-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOQGWUUYLYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620255
Record name O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82172-73-4
Record name O-(2-Methoxyethyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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